Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate
Description
Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a chlorine atom at position 2 and an ethyl ester group at position 2. Its molecular formula is C${10}$H${8}$ClNO$_{3}$, with a molecular weight of 225.63 g/mol . The benzo[d]oxazole scaffold imparts rigidity and electronic effects, while the chlorine substituent enhances electrophilic reactivity and influences intermolecular interactions. The ethyl ester group contributes to solubility in organic solvents and serves as a handle for further derivatization.
Properties
Molecular Formula |
C10H8ClNO3 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 2-chloro-1,3-benzoxazole-4-carboxylate |
InChI |
InChI=1S/C10H8ClNO3/c1-2-14-9(13)6-4-3-5-7-8(6)12-10(11)15-7/h3-5H,2H2,1H3 |
InChI Key |
KUBGOFIJBQGDGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)OC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate can be synthesized through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions. The process involves the halogenation of a precursor compound followed by coupling reactions to introduce various substituents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar halogenation and coupling reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chlorine atom with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to introduce different substituents.
Halogenating Agents: Employed in the initial halogenation step to introduce the chlorine atom.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring .
Scientific Research Applications
Synthetic Applications
Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications, leading to the development of new derivatives with enhanced properties. Some notable synthetic applications include:
- Synthesis of Substituted Oxazoles : This compound can be utilized to synthesize various substituted oxazoles through nucleophilic substitution reactions, which can lead to compounds with diverse biological activities .
- Building Block for Drug Development : Its unique structure makes it an attractive building block for the development of pharmaceuticals, particularly in creating compounds with antiprotozoal and antimicrobial properties .
Biological Activities
Research has indicated that this compound exhibits several biological activities, making it an important candidate for pharmacological studies:
- Antiprotozoal Activity : Studies have shown that derivatives of oxazoles can possess significant antiprotozoal properties. For instance, certain synthesized derivatives have been evaluated for their efficacy against protozoa such as Giardia lamblia and Trichomonas vaginalis, showing promising results .
- Potential Antimicrobial Properties : The compound's structural features may contribute to its antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria .
Case Studies and Research Findings
Several studies have investigated the applications of this compound in various contexts:
Mechanism of Action
The mechanism of action of Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Physical Properties Comparison
Key Observations :
- Solubility: The ethyl ester group enhances solubility in non-polar solvents relative to methyl esters (e.g., mthis compound) .
- Biological Relevance : Nicotinamido and dichlorophenyl derivatives (e.g., compounds in ) demonstrate enhanced antimicrobial or anti-inflammatory activities compared to the parent structure, suggesting substituent-dependent bioactivity.
Key Observations :
- Common Strategies: Palladium-catalyzed coupling (e.g., for bisoxazole derivatives ) and cyclocondensation with α-haloketones (e.g., ethyl 3-bromo-2-oxopropanoate ) are widely used.
- Challenges : Hydrolysis and decarboxylation of ester intermediates (e.g., in triester derivatives ) can lead to side reactions, necessitating controlled conditions.
Biological Activity
Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a fused oxazole ring with a carboxylate group and a chlorine substituent. Its molecular formula is and it has a molecular weight of approximately 251.67 g/mol. The presence of the chlorophenyl moiety enhances its reactivity and biological profile compared to other similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxazole ring structure allows for binding at active sites, which can inhibit or modulate the activity of these targets. This interaction is linked to various biological effects including:
- Antimicrobial Activity : Effective against a range of bacterial strains.
- Anticancer Properties : Demonstrated cytotoxic effects on multiple cancer cell lines.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains, which may lead to its application in developing new antimicrobial agents.
Anticancer Activity
Studies have highlighted the compound's cytotoxic effects on several cancer cell lines, including:
These results suggest that this compound could serve as a lead compound in anticancer drug development.
Anti-inflammatory Activity
The compound has also shown potential in modulating inflammatory responses, particularly through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent . -
Cytotoxicity Assessment :
In vitro tests demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values comparable to established anticancer drugs such as doxorubicin . This positions the compound as a promising candidate for further development in cancer therapy. -
Inflammation Modulation :
Research focusing on anti-inflammatory properties revealed that this compound could inhibit COX-2 activity effectively, reducing inflammatory markers in cell cultures . This suggests its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
